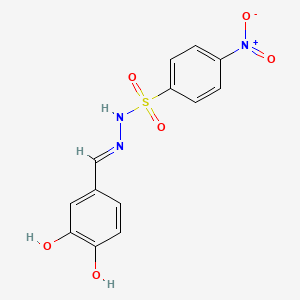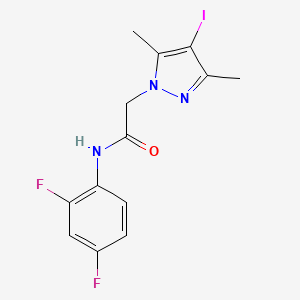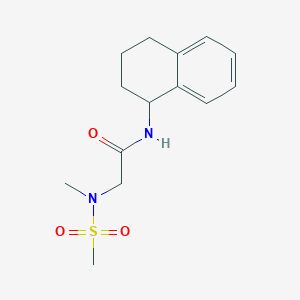![molecular formula C14H15N5O4 B6075892 N-[4-(acetylamino)phenyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B6075892.png)
N-[4-(acetylamino)phenyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(acetylamino)phenyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide, commonly known as AMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AMPP belongs to the class of pyrazole derivatives and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of AMPP is not fully understood. However, it has been proposed that AMPP exerts its anticancer effects by inhibiting the activity of enzymes involved in DNA synthesis and repair. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. The anti-inflammatory and analgesic effects of AMPP are thought to be mediated by its ability to inhibit the production of pro-inflammatory cytokines and prostaglandins.
Biochemical and Physiological Effects:
AMPP has been found to exhibit various biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in DNA synthesis and repair, as well as the production of pro-inflammatory cytokines and prostaglandins. AMPP has also been found to induce apoptosis in cancer cells and reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
AMPP has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. It has been extensively studied for its potential therapeutic applications and has been found to exhibit various biochemical and physiological effects. However, there are also some limitations to using AMPP in lab experiments. Its exact mechanism of action is not fully understood, and further studies are needed to elucidate its therapeutic potential fully.
Orientations Futures
There are several future directions for research on AMPP. One area of interest is the development of more potent and selective analogs of AMPP with improved therapeutic properties. Another area of research is the investigation of the potential of AMPP as a chemotherapeutic agent in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of AMPP and its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, AMPP is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It exhibits various biochemical and physiological effects, including anticancer, anti-inflammatory, and analgesic properties. AMPP has several advantages for lab experiments, but there are also some limitations to using it. Further research is needed to fully understand the mechanism of action of AMPP and its potential therapeutic applications in various diseases.
Méthodes De Synthèse
The synthesis of AMPP involves the reaction of 4-acetylamino phenyl hydrazine with 5-methyl-3-nitro-1H-pyrazole-1-acetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain pure AMPP.
Applications De Recherche Scientifique
AMPP has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and analgesic properties. AMPP has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-2-(5-methyl-3-nitropyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4/c1-9-7-13(19(22)23)17-18(9)8-14(21)16-12-5-3-11(4-6-12)15-10(2)20/h3-7H,8H2,1-2H3,(H,15,20)(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPGPJPLQTYFSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)NC(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-{2-[2-(hydroxymethyl)-1-piperidinyl]ethyl}benzamide](/img/structure/B6075815.png)
![4-methoxy-6-(3-{1-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-yl}phenyl)pyrimidine](/img/structure/B6075820.png)
![2,3-dimethoxy-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B6075823.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-phenoxypropanamide](/img/structure/B6075824.png)
![2-chloro-5-{[(4-fluorophenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B6075845.png)
![5-[4-(dimethylamino)benzylidene]-2-[(2-ethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6075847.png)
![5-{3-[(4-chlorobenzyl)oxy]-4-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6075853.png)

![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-3-phenylpiperidine](/img/structure/B6075870.png)
![2-(1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)-6-methyl-1H-benzimidazole](/img/structure/B6075878.png)
![9-phenyl-7-(3-pyridinylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6075880.png)

![1-(1-methyl-1H-imidazol-2-yl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B6075904.png)
